4-Fluoropyridine

Process Chemistry Purification Physical Properties

4-Fluoropyridine (CAS 694-52-0) is a heteroaromatic compound belonging to the monofluoropyridine class, characterized by the substitution of a hydrogen atom with fluorine at the para-position of the pyridine ring. This substitution pattern imparts a unique electronic profile, resulting in distinct physicochemical properties such as a boiling point of 114.1 °C and a predicted pKa of 4.15 for the conjugate acid.

Molecular Formula C5H4FN
Molecular Weight 97.09 g/mol
CAS No. 694-52-0
Cat. No. B1266222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyridine
CAS694-52-0
Molecular FormulaC5H4FN
Molecular Weight97.09 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1F
InChIInChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H
InChIKeyTTYVECQWCUJXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropyridine (CAS 694-52-0): Physicochemical and Reactivity Profile for Research Sourcing


4-Fluoropyridine (CAS 694-52-0) is a heteroaromatic compound belonging to the monofluoropyridine class, characterized by the substitution of a hydrogen atom with fluorine at the para-position of the pyridine ring. This substitution pattern imparts a unique electronic profile, resulting in distinct physicochemical properties such as a boiling point of 114.1 °C [1] and a predicted pKa of 4.15 for the conjugate acid . The compound's molecular geometry, as determined by computational methods, shows minimal interaction between the nitrogen and fluorine atoms, making it a valuable reference structure for stability considerations within the fluoropyridine series [2]. These properties are foundational to its role as a versatile intermediate in pharmaceutical and agrochemical synthesis .

Why Substitution with 2- or 3-Fluoropyridine is Not Feasible: A Quantified Comparison for 4-Fluoropyridine


Substituting 4-fluoropyridine with its positional isomers, 2-fluoropyridine or 3-fluoropyridine, is not a scientifically neutral exchange due to substantial, quantifiable differences in fundamental physical and electronic properties that directly impact reaction outcomes and downstream application performance. The boiling point, a key process parameter, differs significantly between the three isomers (2-F: 126 °C, 3-F: 107 °C, 4-F: 114.1 °C) . More critically, the electron distribution and resulting reactivity, as evidenced by relative total molecular energies (2-F > 4-F > 3-F) [1] and pKa values (4-F: 4.15, 2-F: -0.44) , are position-dependent. These differences in physical behavior and electronic nature mean that synthetic routes, purification methods, and biological activity profiles optimized for one isomer cannot be reliably extrapolated to another, making isomer-specific sourcing a critical requirement for reproducible research and manufacturing.

Quantified Differentiation: Evidence-Based Advantages of 4-Fluoropyridine (CAS 694-52-0) vs. Isomers


Boiling Point Distinction: A Key Parameter for Process Chemistry and Purification

4-Fluoropyridine possesses an intermediate boiling point compared to its 2- and 3-substituted isomers. At standard pressure (760 mmHg), the boiling point of 4-fluoropyridine is 114.1 °C, which is approximately 11.9 °C lower than that of 2-fluoropyridine (126 °C) and 7.1 °C higher than that of 3-fluoropyridine (107 °C) . This intermediate volatility is a critical differentiator for separation and purification strategies, such as distillation, where the relative volatility between isomers directly impacts energy efficiency and product purity [1].

Process Chemistry Purification Physical Properties

Relative Thermodynamic Stability: Ranking Among Fluoropyridine Isomers

Ab initio molecular orbital calculations reveal a clear hierarchy of total molecular energies (ET) for the monofluoropyridine isomers, with the relationship being 2-fluoropyridine > 4-fluoropyridine > 3-fluoropyridine [1]. This order indicates that 2-fluoropyridine is relatively the most stabilized and 3-fluoropyridine the most destabilized, placing 4-fluoropyridine as an intermediate in terms of thermodynamic stability. This theoretical finding is supported by the observation that the geometry of the 4-F isomer closely matches a superimposed model of pyridine and fluorobenzene, suggesting minimal electronic perturbation between the nitrogen and fluorine atoms, making it a reliable reference compound [1].

Computational Chemistry Thermodynamics Stability

Acidity Constant (pKa) Differentiation: A Marker for Reactivity and Binding

The position of the fluorine atom drastically alters the basicity of the pyridine ring. The predicted pKa for the conjugate acid of 4-fluoropyridine is 4.15 . In stark contrast, the pKa for 2-fluoropyridine is reported as -0.44 [1]. This 4.6 log unit difference represents a ~40,000-fold difference in basicity, indicating that 2-fluoropyridine is a vastly weaker base. This profound difference in proton affinity is a direct consequence of the fluorine atom's proximity to the basic nitrogen center in the 2-isomer [2].

Medicinal Chemistry Reactivity Physicochemical Properties

Ortho-Lithiation Capability: Enabling Regioselective Functionalization for Complex Molecule Synthesis

4-Fluoropyridine can undergo directed ortho-lithiation at the 3-position when treated with strong bases like n-butyllithium-TMEDA chelate or lithium diisopropylamide at low temperature, while the C-F bond remains intact [1]. This reactivity is shared with 4-chloropyridine but represents a distinct synthetic pathway compared to 2-fluoropyridine, whose lithiation is more challenging due to the strong directing effect of the ring nitrogen . The resulting 3-lithio-4-fluoropyridine species can be trapped with various electrophiles to yield diverse 3,4-disubstituted pyridines, a core structural motif in many bioactive molecules [1].

Synthetic Methodology Regioselectivity C-H Activation

Validated Application Scenarios for 4-Fluoropyridine (CAS 694-52-0) in Research and Development


Synthesis of 3,4-Disubstituted Pyridine Building Blocks

Leveraging the demonstrated ability to undergo ortho-lithiation at the 3-position while retaining the fluorine atom at the 4-position [1], 4-fluoropyridine serves as a premier starting material for constructing 3,4-disubstituted pyridine scaffolds. This regioselective functionalization pathway provides a direct and efficient route to molecular architectures prevalent in kinase inhibitors and other bioactive compounds, offering a clear synthetic advantage over other fluoropyridine isomers where similar selectivity is difficult to achieve [1].

Calibration of Computational Chemistry Models for Heteroaromatic Systems

The unique geometric and electronic properties of 4-fluoropyridine, characterized by minimal N–F interaction and a geometry accurately predicted by the superimposition hypothesis [2], make it an ideal reference compound for calibrating and validating computational methods (e.g., DFT, ab initio) applied to heteroaromatic systems. Its well-defined and theoretically predictable behavior [3] ensures its utility as a standard for benchmarking new computational algorithms and understanding substituent effects in more complex fluorinated molecules.

Pharmaceutical Intermediate for CNS-Targeting Compounds

With an intermediate lipophilicity (LogP ~0.9-1.22) and a pKa (4.15) that ensures the molecule is largely un-ionized at physiological pH, 4-fluoropyridine possesses physicochemical properties favorable for crossing the blood-brain barrier. This makes it a strategic building block for the synthesis of central nervous system (CNS) drug candidates, a role supported by its documented use as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders .

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